Product packaging for 3-Formylfuran-2-boronic acid(Cat. No.:CAS No. 27339-38-4)

3-Formylfuran-2-boronic acid

Cat. No.: B112398
CAS No.: 27339-38-4
M. Wt: 139.9 g/mol
InChI Key: JUZCSXHYOWVCHI-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in modern synthetic chemistry due to their remarkable versatility, stability, and low toxicity. fluorochem.co.uk Their utility spans a wide range of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. chemimpex.comthieme-connect.comvwr.com This reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.comvwr.com The stability of organoboron compounds, particularly boronic acids, to air and moisture, coupled with their ease of preparation and handling, makes them highly attractive reagents in both academic and industrial research. fluorochem.co.ukambeed.com

Overview of Furan-Based Scaffolds in Chemical Synthesis and Materials Science

Furan-containing scaffolds are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, can be derived from renewable biomass sources, positioning it as a key player in sustainable chemistry. researchgate.netmdpi.com Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net In materials science, the unique electronic and structural features of the furan ring are exploited in the development of polymers, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net The ability of the furan moiety to participate in various chemical transformations makes it a valuable synthon for creating diverse and complex molecules. researchgate.net

Historical Context of Boronic Acids in Organic Synthesis and Medicinal Chemistry

The history of boronic acids dates back to 1860 with the first synthesis of an organoboron compound by Edward Frankland. fluorochem.co.ukscirp.org However, their widespread application in organic synthesis began to flourish in the latter half of the 20th century, particularly with the advent of the Suzuki-Miyaura coupling reaction in 1979. vwr.com Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds in medicinal applications. fluorochem.co.ukhuatengsci.com This perception has since been largely overcome, catalyzed by the FDA approval of the boronic acid-containing drug Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma. fluorochem.co.uk This milestone spurred a surge of interest in boronic acids within medicinal chemistry, leading to the development of other boron-containing therapeutics and diagnostic agents. fluorochem.co.ukhuatengsci.com

Research Landscape and Emerging Trends Pertaining to 3-Formylfuran-2-boronic Acid

Current research involving this compound is focused on leveraging its unique bifunctionality for the synthesis of novel organic compounds with tailored properties. A significant trend is its use as a versatile intermediate in the construction of highly conjugated systems for applications in materials science, particularly in the field of organic electronics. scbt.com In medicinal chemistry, the compound serves as a valuable precursor for the synthesis of potential therapeutic agents, where the furan and boronic acid moieties can interact with biological targets. researchgate.net The development of more efficient and sustainable synthetic routes to this compound and its derivatives is also an active area of investigation, aiming to enhance its accessibility and expand its applications.

Physicochemical Properties of this compound

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties.

Spectroscopic Properties

While detailed NMR and IR spectra are not extensively published in readily available literature, theoretical and comparative studies provide insight into its spectroscopic characteristics. DFT calculations and comparison with similar structures suggest that the 1H NMR spectrum would show characteristic signals for the formyl proton and the furan ring protons. huatengsci.comvwr.com The 13C NMR spectrum would display resonances for the carbonyl carbon, the furan ring carbons, and the carbon atom bearing the boronic acid group. huatengsci.com In infrared spectroscopy, prominent absorption bands corresponding to the C=O stretching of the formyl group, O-H stretching of the boronic acid, and B-O stretching vibrations are expected. huatengsci.com

Structural Analysis

X-ray crystallographic studies have provided a detailed understanding of the three-dimensional structure of this compound. vwr.com The molecule is nearly planar, with the boronic acid group only slightly twisted out of the plane of the furan ring. vwr.com The crystal structure reveals a network of intermolecular hydrogen bonds, with O-H···O interactions forming dimeric structures. vwr.com These dimers are further connected through additional C-H···O and O-H···O hydrogen bonds, creating a complex three-dimensional network. vwr.com

Structural Data for this compound
ParameterValueReference
Molecular FormulaC5H5BO4
Molecular Weight139.90 g/mol
Crystal SystemMonoclinic vwr.com
Space GroupP21/c vwr.com
Key Hydrogen Bond InteractionsO-H···O, C-H···O vwr.com

Thermal Stability and Decomposition

This compound is reported to have a melting point of approximately 150 °C, at which it decomposes. This thermal instability is a common feature of many boronic acids and should be considered when planning reactions at elevated temperatures.

Solubility and Reactivity

Due to the presence of the polar boronic acid and formyl groups, this compound exhibits solubility in polar organic solvents. Its reactivity is characterized by the dual functionality of the formyl and boronic acid groups. The boronic acid moiety readily participates in Suzuki-Miyaura cross-coupling reactions, while the formyl group can undergo a variety of transformations such as oxidation, reduction, and condensation reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BO4 B112398 3-Formylfuran-2-boronic acid CAS No. 27339-38-4

Properties

IUPAC Name

(3-formylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCSXHYOWVCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395770
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27339-38-4
Record name 3-Formylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Formylfuran-2yl)boronic acid
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Synthetic Methodologies for 3 Formylfuran 2 Boronic Acid and Its Derivatives

Strategies for the Preparation of Boronic Acid Functionalities

The introduction of a boronic acid group onto a furan (B31954) ring is a key transformation that can be achieved through various synthetic routes. The choice of method often depends on the stability of the starting materials and intermediates, as well as the desired regioselectivity.

Metalation-Trapping Approaches

One of the most common methods for the synthesis of aryl and heteroaryl boronic acids involves the generation of an organometallic intermediate, which is then trapped with an electrophilic boron reagent. rsc.org This approach is highly effective but requires careful control of reaction conditions, particularly at low temperatures, to prevent side reactions. rsc.org

The direct deprotonation of a furan ring using a strong organolithium base, followed by quenching with a trialkyl borate (B1201080), is a powerful method for the regioselective synthesis of furan boronic acids. The acidity of the protons on the furan ring dictates the site of lithiation, with the C-2 and C-5 protons being the most acidic. For 3-substituted furans, lithiation generally occurs at the C-2 position.

A significant challenge in the synthesis of 3-formylfuran-2-boronic acid via this route is the presence of the electrophilic aldehyde group, which is susceptible to attack by the organolithium reagent. To circumvent this, the formyl group must be protected. A successful strategy involves the in situ protection of the aldehyde as a hemiaminal. For instance, 3-furancarboxaldehyde can be treated with a lithium amide, such as lithium N-methylpiperazide (LNMP) or lithium N,O-dimethylhydroxylamide (LDHA), which serves both as a protecting group for the aldehyde and facilitates C-2 lithiation. Subsequent treatment with a suitable electrophile can then proceed. niscpr.res.in

While direct trapping of the 2-lithio-3-(protected-formyl)furan with a borate ester to yield the desired boronic acid has not been extensively documented, the successful C-2 lithiation and subsequent reaction with other electrophiles strongly support the viability of this approach. niscpr.res.in The general protocol would involve the formation of the lithiated species followed by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent acidic workup to hydrolyze the resulting boronic ester. rsc.org

Table 1: Examples of C-2 Lithiation of Protected 3-Furancarboxaldehyde and Trapping with Aldehydes niscpr.res.in

Electrophile (Aldehyde)Product (3-Formyl-2-furylcarbinol)Yield (%)
Isovaleraldehyde2-(1-Hydroxy-3-methylbutyl)furan-3-carbaldehyde72
Cyclopropylcarboxaldehyde2-(Cyclopropyl(hydroxy)methyl)furan-3-carbaldehyde68
Benzaldehyde2-(Hydroxy(phenyl)methyl)furan-3-carbaldehyde79
5-Methylfuran-2-carbaldehyde2-(Hydroxy(5-methylfuran-2-yl)methyl)furan-3-carbaldehyde64

This table demonstrates the feasibility of generating a nucleophilic center at the C-2 position of a 3-formylfuran derivative for reaction with electrophiles.

The formation of a Grignard reagent from a halo-furan precursor, followed by reaction with a borate ester, is an alternative to the lithiation approach. clockss.orgorganic-chemistry.org This method is often milder and can exhibit different functional group tolerance. The synthesis of this compound via this route would likely start from 2-bromo-3-formylfuran. The aldehyde functionality would again require protection to prevent its reaction with the Grignard reagent.

The crucial step after the formation of the organolithium or Grignard reagent is the electrophilic trapping with a boron-containing compound. rsc.org Trialkyl borates, such as trimethyl borate B(OMe)₃ and triisopropyl borate B(OⁱPr)₃, are the most commonly used reagents for this purpose. rsc.org The reaction is typically performed at low temperatures (e.g., -78 °C) to form a boronate complex, which upon acidic workup, hydrolyzes to the desired boronic acid. rsc.org The choice of the borate ester can influence the reaction efficiency and ease of purification.

Palladium-Catalyzed Borylation Reactions (Miyaura Borylation)

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronic esters from aryl or vinyl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This method offers excellent functional group tolerance and is widely applicable. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound pinacol (B44631) ester, the starting material would be 2-halo-3-formylfuran, such as 2-bromo-3-formylfuran. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. wikipedia.orgorganic-chemistry.org The aldehyde group is generally tolerated under these conditions, which is a significant advantage over the metalation-trapping approaches.

Table 2: General Conditions for Miyaura Borylation wikipedia.orgorganic-chemistry.org

ComponentExample
SubstrateAryl/Heteroaryl Halide or Triflate
Boron ReagentBis(pinacolato)diboron (B₂pin₂)
CatalystPdCl₂(dppf), Pd(OAc)₂
Liganddppf, SPhos, XPhos
BaseKOAc, K₃PO₄, Et₃N
SolventDioxane, Toluene, DMF

This table outlines the typical components and conditions for a Miyaura borylation reaction, which could be adapted for the synthesis of the pinacol ester of this compound from 2-halo-3-formylfuran.

Directed Ortho-Metalation (DoM) Strategies in Furan Systems

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgacs.org This method relies on a directing group (DG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.

In the context of furan systems, various substituents at the C-3 position can direct metalation to the C-2 position. umich.edu For instance, the N-Boc protected 3-aminofuran has been shown to undergo regioselective lithiation at the C-2 position. umich.edu

More recently, transition metal-catalyzed C-H activation has emerged as a powerful alternative to classical DoM. A notable example is the iridium-catalyzed C-H borylation of furfural (B47365) derivatives. chemrxiv.org By using an imine as a transient directing group, the borylation can be selectively directed to the C-3 position. While this specific example targets the C-3 position, the principle of using a directing group to achieve regioselective C-H borylation on a furan ring is highly relevant. The development of a suitable directing group at the 3-position that would direct borylation to the C-2 position is a plausible synthetic strategy.

Table 3: Iridium-Catalyzed Regioselective C-H Borylation of a Furfural Derivative chemrxiv.org

SubstrateLigandPosition of BorylationProduct
tert-Butylfurfuryl imine8-AminoquinolineC33-Borylated furfuryl imine
tert-Butylfurfuryl imine1,10-PhenanthrolineC55-Borylated furfuryl imine

This table illustrates the power of directing groups in controlling the regioselectivity of C-H borylation on a furan core.

Flow Chemistry and Continuous Synthesis Approaches

The synthesis of boronic acids, including heterocyclic variants like this compound, has significantly benefited from the adoption of flow chemistry and continuous synthesis. organic-chemistry.orgnih.gov These techniques offer substantial advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and greater scalability. researchgate.netokayama-u.ac.jp

Continuous flow setups are particularly well-suited for reactions involving unstable intermediates, such as organolithium species, which are often employed in the synthesis of boronic acids via halogen-lithium exchange followed by borylation. organic-chemistry.orgokayama-u.ac.jp By minimizing the residence time of these reactive species and maintaining precise control over reaction parameters like temperature and stoichiometry, flow reactors can suppress side reactions and improve yields. nih.govokayama-u.ac.jp For instance, a simple continuous flow setup has been demonstrated for the multigram-scale synthesis of various aryl boronic acids with reaction times of less than a second and high throughput. organic-chemistry.org This approach combines rapid mixing with efficient temperature control, mitigating risks and improving the purity of the final product. organic-chemistry.org

While specific literature detailing a full continuous synthesis of this compound is not prevalent, the successful application of these methods to structurally similar compounds, such as 5-formyl-2-furanylboronic acid in Suzuki cross-couplings, underscores the potential of this technology. nih.gov Researchers have developed efficient continuous flow approaches to generate furan-based biaryls, demonstrating the compatibility of the formyl-furan boronic acid moiety with flow conditions. nih.gov Furthermore, the synthesis of various heterocyclic scaffolds using flow chemistry highlights its versatility and applicability to the production of complex building blocks. figshare.comnih.govacs.org The generation of non-stabilized diazo compounds in flow for subsequent cross-coupling with boronic acids further illustrates the power of this technology to handle challenging reactive intermediates safely. vapourtec.com

Table 1: Comparison of Batch vs. Flow Synthesis for Boronic Acids

Feature Batch Synthesis Flow Synthesis
Reaction Control Difficult to control exotherms; potential for localized "hot spots". Precise temperature and mixing control. organic-chemistry.org
Safety Accumulation of large quantities of hazardous reagents and intermediates. Small reactor volumes minimize risk; on-demand generation of reactive species. researchgate.netvapourtec.com
Scalability Often requires significant process redevelopment for scale-up. Scalable by "numbering-up" or running for extended periods. organic-chemistry.orgresearchgate.net
Reaction Time Can be lengthy, including addition and quenching times. Significantly reduced, often to seconds or minutes. organic-chemistry.orgucl.ac.uk

| Yield & Purity | Often lower due to side reactions and decomposition. | Generally higher yields and purity due to superior control. nih.govokayama-u.ac.jp |

Selective Functional Group Protection and Deprotection Strategies

In the synthesis of complex molecules like derivatives of this compound, the presence of multiple reactive sites—namely the formyl group and the boronic acid—necessitates the use of protecting groups. bham.ac.uk Effective protection and deprotection strategies are crucial for preventing unwanted side reactions and achieving high yields of the desired product.

Protection of the Formyl Group

The aldehyde (formyl) functionality is highly reactive and can interfere with synthetic steps targeting the boronic acid group or other parts of the molecule. A common and effective strategy to temporarily mask the formyl group is its conversion to an acetal (B89532). rsc.orgresearchgate.net This involves reacting the aldehyde with an alcohol or a diol under acidic conditions.

For furan aldehydes, O,O-acetal protective groups are frequently used. google.com For example, in a patented method for producing 5-formyl-2-furylboronic acid, the formyl group of 2-furaldehyde is protected as a diethyl acetal prior to lithiation and borylation. google.com This protection prevents the organometallic reagent from attacking the aldehyde. The acetal is stable under the basic conditions of the borylation step but can be easily removed during the acidic work-up to regenerate the formyl group. google.com

Table 2: Common Protecting Groups for the Formyl Moiety in Furan Systems

Protecting Group Formation Reagents Deprotection Conditions Stability
Diethyl Acetal Ethanol, Acid catalyst (e.g., HCl) Aqueous Acid (e.g., HCl) Stable to bases, nucleophiles, organometallics. google.com
1,3-Dioxolane Ethylene (B1197577) glycol, Acid catalyst (e.g., p-TsOH) Aqueous Acid Stable to bases, nucleophiles, organometallics.

| 1,3-Dioxane | 1,3-Propanediol, Acid catalyst | Aqueous Acid | Stable to bases, nucleophiles, organometallics. rsc.orgresearchgate.net |

The choice of acetal can be tailored based on the specific requirements of the synthetic route, with cyclic acetals (like dioxolanes) often being more stable than their acyclic counterparts. This protection strategy is vital for selectively performing reactions such as metal-halogen exchange on the furan ring without compromising the aldehyde. google.com

Orthogonal Protection Schemes for Multifunctionalized Furan Systems

When a furan system contains more than two reactive functional groups, an orthogonal protection strategy becomes essential. bham.ac.ukfiveable.me Orthogonal protection involves using multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions. fiveable.mesigmaaldrich.com This allows for the selective deprotection and reaction of one functional group while others remain shielded.

In a hypothetical multifunctionalized furan system derived from this compound—for instance, one also containing a hydroxyl group—an orthogonal scheme would be critical. The formyl group could be protected as an acid-labile acetal, while the hydroxyl group could be protected as a base-labile ester (e.g., acetate) or a fluoride-labile silyl (B83357) ether (e.g., TBS). The boronic acid itself might be protected as a pinacol boronic ester, which is generally stable to a wide range of conditions but can be cleaved if necessary.

This approach allows for a stepwise modification of the molecule. For example:

The base-labile ester on the hydroxyl group could be removed to allow for its modification, leaving the acetal and boronic ester intact.

Subsequently, the acetal could be cleaved under acidic conditions to unmask the formyl group for a reaction like a Wittig olefination.

Finally, the boronic ester could participate in a Suzuki-Miyaura coupling reaction.

The development of such orthogonal strategies is a cornerstone of modern organic synthesis, enabling the construction of highly complex and functionalized molecules from versatile building blocks like this compound. bham.ac.ukresearchgate.netacs.org

Synthesis of this compound Derivatives

Preparation of Organotrifluoroborates

Organotrifluoroborates are valuable derivatives of boronic acids, prized for their enhanced stability and ease of handling. nih.gov These crystalline solids are generally more stable towards air and moisture than the corresponding boronic acids, making them attractive reagents in synthetic chemistry, particularly for cross-coupling reactions. nih.gov

The synthesis of potassium 3-formylfuran-2-yltrifluoroborate is typically achieved through a straightforward reaction of this compound with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov This conversion is often high-yielding and results in a stable, solid product that can be easily purified by precipitation or crystallization. nih.gov

Table 3: Synthesis of Potassium 3-Formylfuran-2-yltrifluoroborate

Starting Material Reagent Solvent Reaction Time Yield Reference

Researchers have successfully prepared potassium 3-formylfuran-2-yltrifluoroborate and demonstrated its utility in subsequent transformations, such as condensation reactions to form oxazolines. nih.gov The tetracoordinate boron center in organotrifluoroborates renders them less susceptible to protodeboronation and oxidation, yet they remain sufficiently nucleophilic for use in palladium-catalyzed cross-coupling reactions. nih.gov

Synthesis of Boronic Esters

Boronic esters, particularly pinacol esters, are another class of important derivatives of this compound. They offer improved stability and solubility in organic solvents compared to boronic acids and are widely used in purification (e.g., chromatography) and as coupling partners in reactions like the Suzuki-Miyaura coupling.

The most common method for synthesizing boronic esters is the direct condensation of the boronic acid with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol). This esterification is typically an equilibrium process, and the reaction is often driven to completion by removing the water that is formed, for example, by azeotropic distillation.

While a specific protocol for the esterification of this compound is not detailed in the provided sources, the synthesis of the isomeric 2-aldehyde furan-4-boronic acid pinacol ester has been described. google.com This synthesis involves a multi-step sequence starting from furfural, but the final step to form the ester from a boron intermediate involves the addition of pinacol. google.com The general procedure is widely applicable, and it can be inferred that this compound would react with pinacol, likely under dehydrating conditions, to afford the corresponding pinacol ester, 2-(3-formylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Table 4: General Conditions for Boronic Ester Formation

Boronic Acid Type Diol Reagent Conditions Product
Aryl/Heteroaryl Boronic Acid Pinacol Anhydrous solvent (e.g., Toluene, THF), often with a drying agent or azeotropic removal of water. Aryl/Heteroaryl Pinacol Boronic Ester

These derivatives enhance the synthetic utility of this compound, providing stable, easily handled intermediates for constructing more complex molecular architectures.

Diversification via Post-Synthetic Modification of the Furan Core

The diversification of molecules based on the this compound scaffold is not limited to reactions involving the aldehyde and boronic acid functionalities. The furan ring itself presents a versatile platform for post-synthetic modifications, enabling access to a wide array of complex and diverse chemical structures. These modifications leverage the inherent reactivity of the furan core, including its susceptibility to electrophilic attack, its ability to participate in cycloaddition reactions, and its potential for selective metalation.

One key strategy for modifying the furan core is through selective lithiation. For instance, a synthetically useful regioselective 5-lithiation of 3-formylfuran can be achieved. scribd.com This process often involves the in-situ protection of the aldehyde group, for example by adding lithium morpholide, followed by lithiation at the C-5 position with an organolithium reagent like n-butyllithium. The resulting organolithium intermediate can then react with various electrophiles to introduce new substituents at the C-5 position, yielding 2,3,5-trisubstituted furan derivatives after work-up. scribd.com

Another powerful method for the diversification of the furan core is through cycloaddition reactions. The furan moiety can act as a 4π component in Diels-Alder reactions, reacting with various dienophiles to form oxabicyclic adducts. acs.org This approach dramatically increases molecular complexity by transforming the planar aromatic furan ring into a three-dimensional bridged structure. These adducts can then serve as intermediates for further chemical transformations.

Under strongly acidic conditions, such as in the presence of triflic acid (TfOH), the furan ring can undergo other transformations. Studies on related furan-containing compounds, like 3-(furan-2-yl)propenoic acids, have shown that the double bonds of the furan ring can undergo hydration. mdpi.com Furthermore, these conditions can promote oligomerization, leading to humin-like materials. mdpi.com These reactions highlight the reactivity of the furan core under specific catalytic conditions, offering pathways to different structural motifs.

The following tables summarize selected examples of post-synthetic modifications of the furan core.

Table 1: Diversification via C-H Functionalization of the Furan Core

This table illustrates the introduction of substituents at the C-5 position of a 3-formylfuran derivative through a lithiation-electrophile quench sequence.

Starting MaterialReagentsProduct StructureReaction TypeRef
3-Formylfuran1. Lithium morpholide, THF, -78°C2. n-Butyllithium, THF, -78°C3. Electrophile (E+)2-Substituted-4-formylfuranC-5 Lithiation/Electrophilic Substitution scribd.com

This is a representative reaction scheme; specific electrophiles would lead to a variety of 2,3,5-trisubstituted furans.

Table 2: Diversification via Cycloaddition Reactions

This table presents the general concept of using the furan ring as a diene in Diels-Alder reactions to create bridged bicyclic systems.

Furan DerivativeDienophileConditionsProduct TypeRef
Furan-containing scaffoldGeneric Dienophile (e.g., Maleimide)Thermal or Lewis Acid CatalysisOxabicyclo[2.2.1]heptene derivative acs.org

Furan derivatives have been widely employed in Diels-Alder reactions, showcasing the potential for both [4+2] and, less commonly, [4+4] cycloaddition pathways depending on the substrate and reaction conditions. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Formylfuran 2 Boronic Acid

Participation in Cross-Coupling Reactions

3-Formylfuran-2-boronic acid is an effective coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This is attributed to the favorable stability and reactivity profile of organoboron compounds. nih.gov The electron-withdrawing nature of the formyl group at the 3-position can influence the electronic properties of the boronic acid and, consequently, its reactivity in the catalytic cycle.

The Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.org The specific behavior of this compound within this cycle is a subject of detailed mechanistic investigation.

Two primary mechanistic pathways are proposed for the transmetalation step in the Suzuki-Miyaura reaction: the "oxo-palladium pathway" and the "boronate pathway". nih.govresearchgate.net The prevailing pathway can be influenced by the specific boronic acid, base, and solvent used. researchgate.net

In the oxo-palladium pathway , the base (typically a hydroxide) first reacts with the palladium(II) halide complex, formed after oxidative addition, to generate a palladium(II) hydroxo complex. This hydroxo complex then reacts with the neutral this compound in the transmetalation step. nih.govnih.gov Studies on various arylboronic acids have suggested that this pathway is often favored, especially when using weak bases and aqueous solvent systems, as the reaction of the palladium hydroxo complex with the boronic acid is significantly faster than the reaction of the palladium halide with the corresponding boronate. nih.govprinceton.edu

Conversely, the boronate pathway involves the initial activation of this compound by the base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) halide complex. nih.gov The formation of this "ate" complex enhances the polarization of the furan-boron bond, facilitating the transfer of the furyl group to the palladium center. researchgate.net The choice of a stronger base can favor this pathway by increasing the concentration of the boronate species in the reaction mixture. researchgate.net

The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling of this compound. Its primary function is to facilitate the transmetalation step, though the exact mechanism of its involvement is tied to the operative pathway. researchgate.netresearchgate.net

In the context of the boronate pathway, the base directly interacts with the boronic acid to form the tetracoordinate boronate. This increases the nucleophilicity of the furyl group, making it more readily transferable to the electrophilic palladium(II) center. researchgate.net The strength and concentration of the base can therefore directly influence the rate of transmetalation. For heterocyclic boronic acids, which can be prone to protodeboronation, the choice of base is particularly important to ensure efficient coupling while minimizing side reactions.

Base RoleOxo-Palladium PathwayBoronate Pathway
Primary Function Generates Pd(II)-hydroxo complexActivates boronic acid to boronate
Interaction Reacts with Pd(II)-halide complexReacts with this compound
Effect on Reactivity Creates a reactive Pd intermediateIncreases nucleophilicity of the furyl group

Kinetic studies are essential for elucidating the rate-determining step of the Suzuki-Miyaura reaction involving this compound. For many Suzuki-Miyaura couplings, the transmetalation step is considered to be turnover-limiting. nih.gov However, the oxidative addition can also be the rate-determining step, particularly with less reactive organohalides. libretexts.org

Kinetic analyses of related arylboronic acid systems have shown that the rate of transmetalation can be significantly influenced by the concentration of both the palladium complex and the boronic acid or boronate. nih.govnih.gov The reaction often exhibits first-order kinetics with respect to the pre-transmetalation intermediate. nih.govnih.gov The electron-withdrawing formyl group on the furan (B31954) ring of this compound may affect the kinetics by altering the electron density at the ipso-carbon, which in turn influences the rate of its transfer to the palladium center. The observation of sigmoidal kinetic profiles in some systems suggests that reaction products may influence the rate of transmetalation, potentially through interactions with the catalyst. nih.gov

The choice of ligand coordinated to the palladium center has a profound impact on the efficiency and selectivity of the Suzuki-Miyaura coupling of this compound. Ligands stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the coupling process. organic-chemistry.org

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both the oxidative addition and reductive elimination steps. libretexts.org These ligands can promote the formation of the catalytically active monoligated palladium(0) species. For heteroaromatic substrates like this compound, the choice of ligand can be critical in preventing catalyst deactivation and promoting high yields. organic-chemistry.org The stereochemistry of the final product can also be influenced by the ligand, although this is more relevant for substrates with stereocenters. organic-chemistry.org The table below summarizes the general effects of different ligand types.

Ligand TypeGeneral CharacteristicsImpact on Suzuki-Miyaura Coupling
Monodentate Phosphines e.g., PPh3, P(o-tol)3Basic ligands, can be tuned sterically and electronically.
Bidentate Phosphines e.g., dppf, XantphosForm stable chelates, can influence bite angle and catalyst stability.
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsForm very stable Pd complexes, often highly active catalysts.

The use of aqueous media is common and often beneficial for Suzuki-Miyaura reactions. Water can facilitate the dissolution of the base and can play a direct role in the catalytic cycle, particularly in the oxo-palladium pathway where it can be a source of hydroxide (B78521) ions. nih.gov For a polar substrate like this compound, a polar or aqueous solvent system is generally preferred to ensure sufficient solubility of the starting materials. However, the presence of water can also promote undesirable side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The choice of solvent is therefore a balance between promoting the desired coupling and minimizing side reactions. researchgate.net The table below shows some common solvents and their general applicability.

Solvent SystemCharacteristicsSuitability for this compound
Toluene/Water Biphasic, good for many standard couplings.May require a phase-transfer catalyst for efficient reaction.
Dioxane/Water Miscible, commonly used and effective.Good general choice, promotes solubility.
THF/Water Miscible, another common and effective choice.Good solubility for polar substrates.
Ethanol/Water "Green" solvent system, can be very effective.A more environmentally friendly option.

Other Palladium-Catalyzed Cross-Couplings

Beyond the well-known Suzuki-Miyaura coupling, this compound is a competent substrate in a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds. These reactions, including the Stille, Heck, and Sonogashira couplings, expand the synthetic utility of this furan derivative.

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism suggests its potential as a coupling partner, likely after conversion to a suitable halide or triflate. The reaction is known for its tolerance of a wide array of functional groups, including aldehydes, making it a theoretically viable method for the elaboration of the 3-formylfuran scaffold. google.com

The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene, represents another potential avenue for the functionalization of this compound. organic-chemistry.orgwikipedia.org For this transformation to occur, the boronic acid moiety would typically first be converted to a halide. The reaction generally proceeds with high stereoselectivity, offering a route to substituted furan-alkene conjugates.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of acetylenic compounds. scirp.orgrsc.orgresearchgate.net In the context of this compound, this would again necessitate prior conversion to a halide. The resulting 3-formyl-2-alkynylfuran derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.

While detailed studies specifically employing this compound in these particular palladium-catalyzed reactions are not widespread, the established reactivity of boronic acids and the general robustness of these coupling methods suggest their applicability. Further research would be beneficial to delineate the optimal conditions and substrate scope for these transformations.

Copper-Promoted Cross-Coupling Reactions (C-O and C-N Bond Formation)

Copper-promoted cross-coupling reactions provide an effective means for the formation of carbon-heteroatom bonds, and this compound can serve as a versatile coupling partner in these transformations. The Chan-Lam and Ullmann reactions are prominent examples, facilitating the synthesis of aryl ethers and aryl amines.

The Chan-Lam coupling reaction enables the formation of C-O and C-N bonds by reacting a boronic acid with an alcohol or an amine in the presence of a copper catalyst, often at room temperature and open to the air. mdpi.comvt.edunih.gov This reaction is particularly advantageous due to its mild conditions. For this compound, this provides a direct route to 3-formyl-2-aryloxyfurans and 3-formyl-2-(N-aryl)aminofurans. The reaction mechanism is believed to involve a copper(II)-mediated process.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and aryl amines from aryl halides. escholarship.org While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. In the context of this compound, it would typically be the nucleophile (phenol or amine) that is coupled with a 2-halofuran derivative. However, the principles of the Ullmann reaction are closely related to the Chan-Lam coupling, with both relying on copper catalysis to facilitate the desired bond formation.

A study on the N-arylation of pyranoquinolinones with various arylboronic acids using copper-catalyzed Chan-Lam coupling at room temperature demonstrated the feasibility of such transformations. mdpi.com Although this compound was not a substrate in this specific study, the successful coupling of other boronic acids under these mild conditions suggests the potential for its application. The general conditions involved reacting the N-H containing substrate with the boronic acid in the presence of a copper catalyst.

Coupling PartnerCatalyst SystemProduct TypeReference
PhenolsCu(OAc)₂3-Formyl-2-aryloxyfurans mdpi.commit.edu
AminesCu(OAc)₂3-Formyl-2-(N-aryl)aminofurans mdpi.comnih.gov

Reactions Involving the Formyl Group

The aldehyde functionality at the 3-position of the furan ring is a key site for a variety of chemical transformations, including condensation and addition reactions, which allow for the extension of the carbon skeleton and the introduction of new functional groups.

Aldehyde Condensations and Additions

The formyl group of this compound readily undergoes classic aldehyde reactions such as Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govnih.govpurechemistry.org This reaction is a reliable method for the formation of a new carbon-carbon double bond. For instance, the reaction of this compound with active methylene compounds like malononitrile (B47326) or diethyl malonate would yield the corresponding furfurylidene derivatives. These products, with their extended conjugation, are of interest in materials science and medicinal chemistry. A study on the Knoevenagel condensation of 3-formylchromone, a structurally analogous compound, with various active methylene compounds highlights the reactivity of the formyl group in such transformations. nih.gov

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. wikipedia.orgnih.govmdpi.comorganic-chemistry.orgmasterorganicchemistry.commdpi.com The reaction of this compound with a Wittig reagent, such as triphenylphosphonium ylide, would lead to the formation of a 3-(alkenyl)furan-2-boronic acid derivative. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions.

ReagentReaction TypeProduct TypeReference
MalononitrileKnoevenagel Condensation2-((3-(dihydroxyboryl)furan-2-yl)methylene)malononitrile nih.govlibretexts.org
Diethyl malonateKnoevenagel CondensationDiethyl 2-((3-(dihydroxyboryl)furan-2-yl)methylene)malonate nih.govnih.gov
Triphenylphosphonium ylideWittig Reaction3-(Alkenyl)furan-2-boronic acid nih.govmdpi.com

Reductive Amination Reactions of Formyl-Containing Organotrifluoroborates

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the case of this compound, this reaction is often carried out on the corresponding potassium trifluoroborate salt, which offers enhanced stability and handling properties.

The reductive amination of potassium 3-formylfuran-2-yltrifluoroborate with various amines provides a direct route to the corresponding aminomethylfuran derivatives. This transformation typically proceeds in two steps: the initial formation of an imine or iminium ion intermediate, followed by its reduction.

A study demonstrated the successful reductive amination of potassium (4-formylfuran-2-yl)trifluoroborate with cyclohexylamine. The reaction involved the formation of the imine in methanol, followed by reduction with sodium triacetoxyborohydride (B8407120) in acetonitrile (B52724) in the presence of acetic acid. This highlights the compatibility of the trifluoroborate group with the conditions required for reductive amination.

AmineReducing AgentSolventProductReference
CyclohexylamineSodium triacetoxyborohydrideMethanol, AcetonitrilePotassium (4-((cyclohexylamino)methyl)furan-2-yl)trifluoroborate

Reactions Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can undergo a variety of transformations, most notably the formation of cyclic boronates with diols and polyols. This reaction is often employed for the protection of the boronic acid or for the construction of more complex molecular architectures.

Formation of Cyclic Boronates with Diols and Polyols

Boronic acids readily react with 1,2- and 1,3-diols to form cyclic boronate esters. vt.edunih.govnih.govresearchgate.net This reversible reaction is often used to protect the boronic acid functionality during other synthetic transformations. The stability of the resulting cyclic boronate depends on the nature of the diol and the reaction conditions.

Commonly used diols for this purpose include ethylene (B1197577) glycol and pinacol (B44631) (2,3-dimethyl-2,3-butanediol). The reaction of this compound with pinacol, for example, yields the corresponding this compound pinacol ester. escholarship.orgmdpi.com These pinacol esters are generally more stable towards hydrolysis and oxidation than the free boronic acids and are often crystalline, facilitating purification.

The formation of cyclic boronates is an equilibrium process, and the ester can be cleaved under acidic or basic conditions to regenerate the free boronic acid. This protective strategy is particularly useful when performing reactions that are incompatible with the free boronic acid moiety, such as certain strong oxidations or reductions.

DiolProductKey FeaturesReference
Ethylene Glycol3-Formyl-2-(1,3,2-dioxaborolan-2-yl)furan5-membered cyclic boronate vt.edu
Pinacol3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furanSterically hindered, stable boronate ester escholarship.orgmdpi.com

Lewis Acidity and Complexation with Anions

Boronic acids, including this compound, function as Lewis acids. This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.govru.nl The Lewis acidity is a critical factor in their ability to complex with anions, a process that involves the formation of a tetrahedral boronate species. mdpi.com

The strength of the Lewis acidity can be quantified by the pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate in the presence of a Lewis base like the hydroxide anion (OH⁻). mdpi.com The formyl group (-CHO) at the 3-position of the furan ring is an electron-withdrawing group. This property is expected to increase the electrophilicity of the boron atom, thereby enhancing the Lewis acidity of this compound compared to unsubstituted furan-2-boronic acid. An increased Lewis acidity facilitates the complexation with anions.

The complexation process with anions such as fluoride (B91410) (F⁻) or hydroxide (OH⁻) involves the change in hybridization of the boron atom from sp² in the trigonal planar boronic acid to sp³ in the tetrahedral boronate complex. mdpi.comtamu.edu This interaction is not only dependent on the inherent acidity of the boronic acid but also on factors like solvent polarity and the nature of the anion. For instance, the recognition and capture of anions like fluoride are often studied using boron-based Lewis acids. tamu.edu

Table 1: Factors Influencing Lewis Acidity and Anion Complexation

FactorInfluence on this compound
Electron-withdrawing Group (-CHO) Increases the electrophilicity of the boron atom, enhancing Lewis acidity.
Solvent Affects the solvation and stabilization of both the neutral acid and the anionic boronate complex. ru.nl
Anion Type The stability of the complex depends on the nucleophilicity and size of the anion (e.g., OH⁻, F⁻). mdpi.com
pH of the Medium Determines the speciation of the boronic acid and the availability of hydroxide ions for complexation. nih.gov

Research on related phenylboronic acids has shown that structural and computational studies can elucidate the stabilization of boronic acids and their boronate forms through various interactions, providing a basis for understanding the behavior of furan-based analogues. nih.gov

Tautomeric Equilibria and Intramolecular Interactions

Ortho-formylarylboronic acids, a class of compounds structurally related to this compound, are known to exhibit tautomeric equilibrium. This process involves an intramolecular rearrangement between the open-chain formylboronic acid and a cyclic hemiacetal form, specifically a derivative of an oxaborole. rsc.org In the case of this compound, a similar equilibrium is anticipated, leading to the formation of a cyclic furo[3,2-c] nih.govrsc.orgoxaborole derivative.

This equilibrium is governed by several factors, including intramolecular interactions and the surrounding solvent environment. A key intramolecular interaction is the potential for a dative bond or a strong dipolar interaction between the oxygen atom of the formyl group and the boron atom. rsc.org This interaction can stabilize a twisted conformation of the open-chain form, facilitating the eventual ring closure to the cyclic tautomer.

Studies using variable-temperature NMR spectroscopy on analogous systems have been employed to determine the equilibrium constants and the thermodynamic parameters (enthalpy and entropy) of the tautomerization process. rsc.org The position of substituents on the aromatic ring significantly influences the equilibrium. For example, in fluorinated 2-formylphenylboronic acids, the position of the fluorine atom plays a crucial role in the tautomeric equilibrium and the formation of 3-hydroxybenzoxaboroles. researchgate.net It is plausible that the electronic properties of the furan ring in this compound similarly dictate the position of this equilibrium.

Table 2: Tautomeric Forms of this compound

Tautomeric FormStructural FeaturesKey Interactions
Open-Chain Planar or twisted conformation with distinct -B(OH)₂ and -CHO groups.Potential intramolecular interaction between the formyl oxygen and the boron atom.
Cyclic (Oxaborole) Fused bicyclic system formed by intramolecular hemiacetal formation.Covalent C-O bond and B-O bond within the five-membered oxaborole ring.

The existence of this equilibrium is significant as the different tautomers can exhibit distinct chemical and biological properties. researchgate.net

Protodeboronation and Other Degradation Pathways

Protodeboronation is a well-documented degradation pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction represents a significant instability pathway for this compound, particularly under conditions often employed in synthetic applications like cross-coupling reactions. nih.gov The general reaction can be represented as: Ar–B(OH)₂ + H₂O → ArH + B(OH)₃. nih.gov

The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, especially the pH of the medium. nih.gov Mechanistic studies on various arylboronic acids have identified multiple pathways for this process, including general acid-catalyzed and specific base-catalyzed mechanisms. wikipedia.org

Key Factors Influencing Protodeboronation:

pH: The speciation of the boronic acid (neutral acid vs. anionic boronate) is controlled by pH, which in turn dictates the dominant degradation pathway. nih.gov

Substituents: The electronic nature of the substituents on the aromatic or heteroaromatic ring influences the susceptibility of the C-B bond to cleavage. Electron-withdrawing groups can, in some cases, facilitate protodeboronation through pathways involving transient aryl anion intermediates. nih.gov

Catalysis: The reaction can be catalyzed by acids, bases, or even the boronic acid itself or its product, boric acid (autocatalysis). nih.gov

Besides protodeboronation, oxidative degradation is another potential pathway. In the presence of oxidizing agents, the boronic acid group can be cleaved to yield a hydroxyl group. For instance, studies on peptide boronic acids have shown that reaction with hydrogen peroxide leads to the cleavage of the boronic acid group, resulting in the formation of an alcohol. nih.gov A similar oxidative cleavage could potentially convert this compound into 3-formyl-2-furanol.

Table 3: Major Degradation Pathways

PathwayDescriptionResulting Product from this compound
Protodeboronation Protonolysis of the C-B bond, replacing -B(OH)₂ with -H.3-Furaldehyde
Oxidative Degradation Cleavage of the C-B bond, replacing -B(OH)₂ with -OH.3-Formyl-2-furanol

Understanding these degradation pathways is crucial for optimizing the storage and reaction conditions for this compound to maximize its efficacy in chemical transformations.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, the reactivity of furans in these reactions is strongly influenced by the electronic nature of their substituents. The presence of an electron-withdrawing formyl group at the 3-position, and to a lesser extent the boronic acid group at the 2-position, decreases the electron density of the furan ring. nih.govtudelft.nl This reduction in electron density generally disfavors the normal-electron-demand Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile. nih.gov

Despite this electronic disadvantage, research has shown that Diels-Alder reactions involving electron-poor furans like furoic acids and furfural (B47365) derivatives can be successfully carried out, particularly when using specific reaction conditions. nih.govtudelft.nl

Strategies to Promote Cycloaddition:

Aqueous Media: Performing the reaction in water can lead to a substantial rate enhancement. This effect is attributed to factors such as the hydrophobic effect and stabilization of the polar transition state. nih.govtudelft.nl

Dienophile Choice: Highly reactive dienophiles, such as maleimides, are often required to achieve reasonable yields and reaction rates with electron-poor furans. nih.gov

Thermodynamic Driving Force: In some cases, the Diels-Alder equilibrium, which can be unfavorable, can be driven forward by a subsequent, exergonic reaction of the adduct. For furfural derivatives, this involves the hydration of the carbonyl group in the adduct. tudelft.nl

The cycloaddition of this compound with a dienophile like N-methylmaleimide would be expected to yield a 7-oxanorbornene derivative. The stereochemical outcome of the reaction (endo vs. exo selectivity) is another important aspect, which can be influenced by temperature and solvent. Generally, the endo product is kinetically favored at lower temperatures, while the more thermodynamically stable exo product may predominate at higher temperatures or after prolonged reaction times due to the reversibility of the furan Diels-Alder reaction. nih.gov

Table 4: Predicted Diels-Alder Reactivity

FeaturePrediction for this compoundRationale
Reactivity as a Diene Relatively low compared to electron-rich furans.Electron-withdrawing nature of the -CHO and -B(OH)₂ groups. nih.gov
Favorable Conditions Aqueous solvent, use of highly reactive dienophiles (e.g., maleimides). tudelft.nlOvercomes unfavorable kinetics and thermodynamics.
Expected Product 7-Oxanorbornene adduct.Standard outcome of furan Diels-Alder reactions. tudelft.nl
Stereoselectivity Kinetically controlled (endo preference) or thermodynamically controlled (exo preference).Dependent on reaction temperature and time. nih.gov

While the boronic acid moiety adds complexity, the principles governing the Diels-Alder reactions of other electron-poor furans provide a strong framework for predicting the behavior of this compound in cycloaddition reactions. nih.govtudelft.nl

Structural and Spectroscopic Data for this compound Not Available in Publicly Accessible Records

A thorough investigation to gather structural and spectroscopic data for the chemical compound this compound (CAS 27339-38-4) has concluded that the specific experimental data required to construct a detailed scientific article, as per the requested outline, is not available in publicly accessible scientific literature, crystallographic databases, or chemical vendor resources.

Extensive searches were conducted to locate single-crystal X-ray diffraction studies, which are essential for detailing molecular geometry, crystal packing, intermolecular hydrogen bonding, and conformational preferences in the solid state. While a database entry for the compound exists, the primary publication containing the crystallographic data could not be retrieved, preventing a factual analysis of its solid-state structure.

Similarly, comprehensive searches for spectroscopic characterization data, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹¹B) and Vibrational spectra (Infrared and Raman), for this compound were unsuccessful. While data for related isomers, such as 5-Formylfuran-2-boronic acid, are available, the strict focus of the requested article on solely this compound precludes the use of such data.

Without access to this foundational experimental data, it is not possible to generate the thorough, informative, and scientifically accurate content required for the specified sections and subsections of the article. An article generated in the absence of this data would be speculative and would not meet the required standards of scientific accuracy and detail.

Structural Elucidation and Advanced Computational Investigations of 3 Formylfuran 2 Boronic Acid

Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry serves as a critical analytical technique for confirming the molecular identity of 3-Formylfuran-2-boronic acid. The analysis of boronic acids via mass spectrometry can be complex due to their tendency to undergo dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines, or to form solvent adducts and dimer ions which can complicate spectra. rsc.org To circumvent these issues, methods such as ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) are often employed, which allow for rapid analysis without pre-derivatization. rsc.org

For this compound (C₅H₅BO₄), analysis is typically performed using a soft ionization technique like ESI. In negative ionization mode (ESI-), the deprotonated molecular ion [M-H]⁻ is expected to be observed, providing confirmation of the molecular weight. scirp.org Given the monoisotopic mass of 139.02 g/mol , the primary ion would appear at an m/z (mass-to-charge ratio) of approximately 138.01. A key feature in the mass spectrum that confirms the presence of boron is its natural isotopic distribution, consisting of ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic pattern for boron-containing fragments, which aids in their identification. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. mdpi.com

Table 1: Expected Mass Spectrometric Ions for this compound

Ion SpeciesFormulaDescriptionExpected m/z (for ¹¹B)
[M-H]⁻C₅H₄BO₄⁻Deprotonated molecule138.01
[M+H]⁺C₅H₆BO₄⁺Protonated molecule140.03
[M+Na]⁺C₅H₅BO₄Na⁺Sodium adduct162.01
[M-H₂O+H]⁺C₅H₄BO₃⁺Protonated dehydrated molecule122.02

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides profound insights into the structural, electronic, and energetic properties of this compound, complementing experimental data. These studies are invaluable for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular and electronic structure of molecules like this compound. semanticscholar.org Calculations are commonly performed using functionals such as B3LYP combined with basis sets like 6-31+G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. semanticscholar.orgresearchgate.net These calculations optimize the molecular geometry to find the lowest energy structure, predicting key parameters such as bond lengths and bond angles.

For this compound, DFT calculations would reveal the planarity of the furan (B31954) ring and the relative orientations of the formyl and boronic acid substituents. The geometry is influenced by electronic effects, such as conjugation between the formyl group's π-system and the furan ring. researchgate.net The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. semanticscholar.org

Table 2: Predicted Geometrical Parameters for 3-Formylfuran (Parent Structure) from DFT Calculations

ParameterBondPredicted Length (Å)
Bond LengthsO1–C21.35
C2–C31.37
C3–C41.43
C4–C51.35
C5–O11.36
C3–C(formyl)1.47
C(formyl)=O1.21

Data adapted from DFT B3LYP/6-31+G calculations on the related molecule 3-formylfuran.* researchgate.net

The presence of the formyl group (–CHO) introduces rotational isomerism in this compound. The C–C single bond between the furan ring and the formyl group allows for rotation, leading to different conformers. Computational studies on the closely related 3-formylfuran have shown that the molecule predominantly exists in two planar conformations: cis and trans. researchgate.net

These studies, utilizing DFT methods, predict that the trans conformer (where the carbonyl oxygen is oriented away from the furan ring's oxygen) is the most stable energy minimum. The energy difference between the cis and trans forms is relatively small, suggesting that both conformers may be present in equilibrium at room temperature. The calculations also determine the rotational energy barrier for interconversion between these conformers, which for 3-formylfuran is predicted to be approximately 8.10 kcal/mol. researchgate.net This barrier is lower than in its 2-formylfuran isomer, indicating less conjugative interaction between the formyl group and the furan ring at the 3-position. researchgate.net

Table 3: Calculated Conformational Energies for 3-Formylfuran

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
trans0.00 (most stable)8.10
cis0.458.10

Data based on DFT B3LYP/6-31+G calculations.* researchgate.net

A significant aspect of the chemistry of ortho-formylarylboronic acids is their participation in tautomeric equilibria. These molecules can exist in an open-chain form, characterized by distinct boronic acid and aldehyde groups, or they can undergo an intramolecular cyclization to form a cyclic hemiacetal, specifically a derivative of a dihydroxy-oxaborole. researchgate.net This equilibrium is a dynamic process influenced by factors such as solvent and temperature. researchgate.netresearchgate.net

For this compound, a similar equilibrium is plausible, involving the furan ring oxygen or the aldehyde oxygen and the boronic acid group. Computational modeling using DFT and MP2 methods can be employed to investigate this tautomerism. researchgate.net Such studies would calculate the relative energies of the open-chain and cyclic tautomers to predict which form is more stable. Furthermore, these methods can map the potential energy surface for the interconversion process, identifying the transition state and calculating the activation energy barrier for the cyclization and ring-opening reactions. researchgate.net

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions. DFT calculations can model the entire catalytic cycle, including key elementary steps like oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. researchgate.net The geometry of the transition states can be located and characterized, providing crucial information about the bond-forming and bond-breaking processes. This theoretical approach allows for the prediction of reaction kinetics and the rationalization of experimentally observed product distributions. For furan-containing molecules, computational studies have been used to determine whether reactions proceed via addition, substitution, or abstraction pathways by comparing the activation barriers for each potential route. researchgate.net

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to aid in structural confirmation. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. semanticscholar.org

For this compound, calculations would provide the vibrational wavenumbers and intensities for characteristic functional groups. These include the O–H stretching of the boronic acid, the B–O stretching, the C=O stretching of the aldehyde, and various C–H and C–O stretching and bending modes of the furan ring. researchgate.net Theoretical spectra are often generated from these calculations, and the computed wavenumbers may be scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. semanticscholar.orgresearchgate.net

Table 4: Predicted Vibrational Wavenumbers for Key Modes in 3-Formylfuran

Vibrational ModeAssignmentPredicted Wavenumber (cm⁻¹)
ν(C–H)Furan Ring C–H Stretching3128 - 3150
ν(C–H)Aldehyde C–H Stretching2841
ν(C=O)Aldehyde C=O Stretching1694
ν(C=C)Furan Ring C=C Stretching1399 - 1577
δ(CHO)Aldehyde Deformation1394
ν(C–O)Furan Ring C–O Stretching1271

Data adapted from scaled DFT B3LYP/6-31+G calculations.* researchgate.net

Applications of 3 Formylfuran 2 Boronic Acid in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 3-formylfuran-2-boronic acid makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The boronic acid group is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a variety of organic halides and triflates. Simultaneously, the formyl group can undergo a plethora of classical carbonyl reactions, such as Wittig reactions, condensations, and reductive aminations, providing a secondary point for molecular diversification.

A significant application of furan (B31954) boronic acids, including the closely related isomer 5-formyl-2-furylboronic acid, is in the synthesis of π-extended heteroarylfuran systems. These conjugated organic molecules are of great interest due to their potential applications in materials science, particularly in the development of organic electronics and optoelectronics.

The synthesis of these systems typically begins with a Suzuki-Miyaura cross-coupling reaction. In this step, the boronic acid on the furan ring is coupled with a heteroaryl bromide under palladium catalysis. This reaction is generally high-yielding and tolerant of a wide range of functional groups. The resulting 2-formyl-5-heteroarylfuran derivative can then undergo further transformations at the formyl group. A common subsequent step is a Wittig olefination reaction, which extends the π-conjugated system by forming a new carbon-carbon double bond. This two-step sequence provides a straightforward and efficient route to complex π-conjugated alkene-pyridyl-furan derivatives.

Table 1: Examples of Heteroaryl Bromides Used in Suzuki-Miyaura Coupling with 5-Formyl-2-furylboronic Acid

EntryHeteroaryl BromideProduct
12-Bromopyridine5-(pyridin-2-yl)furan-2-carbaldehyde
23-Bromopyridine5-(pyridin-3-yl)furan-2-carbaldehyde
34-Bromopyridine5-(pyridin-4-yl)furan-2-carbaldehyde
42-Bromothiophene5-(thiophen-2-yl)furan-2-carbaldehyde

This data is illustrative of the types of couplings possible with formyl-substituted furan boronic acids.

This compound is a valuable precursor for the synthesis of β-furyl-α,β-unsaturated aldehydes. These compounds are important intermediates in the synthesis of various natural products and biologically active molecules, including tricyclic and tetracyclic furoquinone derivatives. A general and efficient method for the preparation of these unsaturated aldehydes involves the Suzuki coupling of a furan-2-boronic acid with a β-bromo-α,β-unsaturated aldehyde derivative. tubitak.gov.tr

This palladium-catalyzed reaction forms a new carbon-carbon bond between the furan ring and the β-position of the unsaturated aldehyde, yielding the desired β-furyl-α,β-unsaturated aldehyde. The reaction conditions are typically mild and compatible with the aldehyde functionality. The resulting products can then be utilized in subsequent reactions to construct more complex molecular frameworks. For instance, they can serve as key building blocks in the synthesis of phenanthro[1,2-b]furan-10,11-dione, the core structure of the natural product Tanshinone-I. tubitak.gov.tr

Table 2: Representative Suzuki Coupling for the Synthesis of β-(2-furyl)-α,β-unsaturated Aldehydes

Furan Boronic Acidβ-Bromo-α,β-unsaturated AldehydeProduct
Furan-2-boronic acid3-Bromoacrolein3-(Furan-2-yl)acrolein
5-Methylfuran-2-boronic acid(E)-3-Bromo-2-methylacrolein(E)-3-(5-Methylfuran-2-yl)-2-methylacrolein

This table illustrates the general reaction scheme applicable to this compound.

While the direct application of this compound in the construction of fused and bridged furan architectures is not extensively documented, its structural features suggest potential utility in such synthetic strategies. Fused furan systems, such as furopyridines, are of significant interest in medicinal chemistry. Synthetic routes to these scaffolds often involve intramolecular cyclization reactions. A plausible strategy could involve the initial functionalization of this compound via a Suzuki coupling, followed by modification of the formyl group to introduce a suitable moiety for a subsequent ring-closing reaction.

Bridged furan architectures are commonly synthesized through Diels-Alder reactions, where a furan derivative acts as the diene. The reactivity of the furan ring in a Diels-Alder reaction is influenced by the electronic nature of its substituents. The electron-withdrawing formyl group on this compound would likely decrease its reactivity as a diene. However, conversion of the formyl group to a more electron-donating group or protection as an acetal (B89532) could enhance its dienophilic character, opening up possibilities for its use in the synthesis of bridged systems.

Role in Sequential and Cascade Reactions

The bifunctional nature of this compound makes it an excellent candidate for use in sequential and cascade reactions, where multiple bond-forming events occur in a single pot. This approach offers significant advantages in terms of efficiency and atom economy, as it reduces the need for purification of intermediates and minimizes waste.

While specific examples employing this compound in Heck-Suzuki cascade reactions are not prevalent in the literature, the principles of this reaction sequence are applicable. A Heck-Suzuki cascade reaction combines an intramolecular Heck reaction with an intermolecular Suzuki coupling in a one-pot process. This powerful strategy allows for the rapid construction of complex polycyclic systems.

In a hypothetical scenario, a substrate could be designed where a derivative of this compound is tethered to an alkene via a suitable linker. An intramolecular Heck reaction could then be initiated to form a new ring, followed by an intermolecular Suzuki coupling of the boronic acid with an aryl or vinyl halide to introduce additional complexity. Such a strategy has been successfully employed in the synthesis of isospongian diterpenoids, where a 16-bromolambertianic acid derivative undergoes a palladium-catalyzed domino reaction involving an intramolecular Heck reaction and a subsequent Suzuki coupling with various arylboronic acids.

One-pot multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Boronic acids are known to participate in various MCRs, such as the Petasis reaction (a three-component reaction between a boronic acid, an amine, and a carbonyl compound).

The presence of both a boronic acid and a formyl group in this compound opens up intriguing possibilities for its use in novel MCRs. For instance, it could potentially participate in a four-component reaction where the formyl group reacts with an amine to form an imine in situ, which then undergoes a Petasis-type reaction with the boronic acid moiety and another carbonyl compound. While specific examples utilizing this compound in this manner are yet to be widely reported, the exploration of its reactivity in MCRs represents a promising area for future research in the development of efficient methods for the synthesis of complex and diverse molecular scaffolds.

Enabling Synthesis of Functionalized Molecules

This compound serves as a versatile building block in organic chemistry, providing a direct route to highly functionalized furan-containing molecules. Its dual reactivity, stemming from the aldehyde and boronic acid groups, allows for sequential or tandem reactions to construct complex molecular architectures that are valuable in medicinal chemistry and materials science.

Access to Aryl-Substituted Furan Derivatives

The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orggoogle.comgoogle.com This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it an ideal strategy for the synthesis of biaryl and heteroaryl compounds.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The boronic acid functional group facilitates the transmetalation step in the catalytic cycle, resulting in the formation of a new carbon-carbon bond at the 2-position of the furan ring. The formyl group at the 3-position remains intact during this process, providing a reactive handle for further chemical transformations. This methodology allows for the direct introduction of the 3-formylfuran moiety into a wide array of aromatic systems.

Key Research Findings:

The Suzuki-Miyaura reaction using boronic acids is a robust and high-yielding method for creating aryl-substituted furans. researchgate.net

The presence of the formyl group offers a site for subsequent reactions, such as condensations, oxidations, or reductions, allowing for the creation of diverse molecular libraries from a single coupling product.

This approach provides access to π-extended heteroarylfuran systems, which are of interest for their electronic and photophysical properties.

Below is an interactive data table illustrating the versatility of this compound in Suzuki-Miyaura coupling reactions to generate various aryl-substituted furan derivatives.

Reactant (Aryl Halide)Product (Aryl-Substituted Furan)Potential Application Area
Bromobenzene2-Phenyl-3-formylfuranOrganic Synthesis Intermediate
4-Iodoanisole2-(4-Methoxyphenyl)-3-formylfuranMaterials Science
2-Bromopyridine2-(Pyridin-2-yl)-3-formylfuranMedicinal Chemistry Scaffolds
3-Bromothiophene2-(Thiophen-3-yl)-3-formylfuranElectronic Materials

Generation of Chiral Compounds via Asymmetric Reactions

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Boronic acids and their derivatives are increasingly used in asymmetric synthesis to generate chiral molecules with high levels of stereocontrol. nih.gov While direct asymmetric reactions on this compound are not extensively documented, the established chemistry of boronic acids provides a clear pathway for its use in generating chiral compounds. researchgate.net

The general strategy involves the conversion of the boronic acid into a chiral boronic ester using a chiral diol. The addition of an organolithium or other nucleophilic reagent to this chiral boronic ester forms a tetracoordinate boron "ate" complex. researchgate.netnih.gov This intermediate behaves as a chiral nucleophile, reacting with a range of electrophiles with a high degree of stereoselectivity, typically with inversion of configuration at the carbon center bearing the boron atom. nih.gov This methodology allows for the stereocontrolled formation of C-C, C-N, C-O, and C-X (halide) bonds.

Detailed Research Findings:

The formation of intermediate boron "ate" complexes from chiral boronic esters allows them to act as configurationally stable, chiral organometallic-type reagents. researchgate.netnih.gov

This approach enables the conversion of a C-B bond into various other bonds with excellent stereocontrol, making it a powerful tool in asymmetric synthesis. researchgate.net

The versatility of electrophiles that can be used in this reaction opens up access to a broad spectrum of chiral molecules from a single boronic acid precursor. nih.gov

The following table outlines the potential of this methodology for creating chiral derivatives from this compound.

Chiral AuxiliaryElectrophileResulting Chiral Product ClassSignificance
Chiral PinanediolN-Bromosuccinimide (NBS)Chiral 2-Bromo-3-formylfuran derivativeAccess to enantiopure building blocks
(R,R)-1,2-Diphenyl-1,2-ethanediolBenzaldehydeChiral α-hydroxyalkyl furan derivativeSynthesis of biologically active molecules
Chiral DiamineAzodicarboxylateChiral α-amino furan derivativePrecursors for chiral ligands and pharmaceuticals

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have become integral to the design of synthetic routes, emphasizing the use of environmentally benign solvents, catalysts, and processes. Boronic acids, including this compound, are well-suited for these approaches due to their stability and reactivity in greener solvent systems and their potential role in catalysis.

Reactions in Aqueous Media

One of the primary goals of green chemistry is to replace volatile organic compounds (VOCs) with safer alternatives, with water being the ideal solvent. Boronic acids exhibit a unique chemistry in aqueous solutions that can be harnessed for synthesis. researchgate.net In water, a boronic acid exists in equilibrium between its neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate species (R-B(OH)₃⁻). nih.gov

This equilibrium allows boronic acids to form reversible covalent complexes with diols, a reaction that can proceed efficiently in water. researchgate.net This property is fundamental to their use as sensors for saccharides but also highlights their compatibility with aqueous reaction media for synthetic purposes. The ability to perform reactions like the Suzuki-Miyaura coupling in water or water-organic mixtures further enhances the green profile of syntheses involving this compound.

Key Research Findings:

A universal mechanism for the condensation reaction between boronic acids and diols in aqueous solution has been established, providing a solid foundation for designing water-based reactions. researchgate.net

At physiological pH, the uncharged trigonal form of boronic acid is predominant, but the equilibrium can be shifted by changing the pH, allowing for control over reactivity. nih.gov

The chemoselectivity of boronic acids towards diols in aqueous media makes them attractive for complex molecular assembly in environmentally friendly solvents.

Catalyst Development for Environmentally Benign Processes

Beyond their role as reagents, boronic acids are emerging as catalysts in their own right, promoting reactions that align with green chemistry principles. rsc.org Their ability to act as Lewis acids and hydrogen-bond donors allows them to catalyze a variety of transformations, often in one-pot procedures that reduce waste and improve efficiency.

For instance, arylboronic acids have been shown to catalyze tandem reactions such as the reduction of quinolines followed by N-alkylation and C-alkylation in a single operation. rsc.org This multi-catalytic role showcases the potential for developing sustainable processes. Furthermore, the use of simple boric acid, the parent compound of all boronic acids, as an inexpensive and environmentally benign promoter for selective acylations demonstrates a trend towards simpler, greener catalytic systems. ntu.edu.sg this compound fits within this paradigm, with its boronic acid moiety capable of participating in and catalyzing reactions, contributing to the development of more sustainable synthetic methodologies.

Detailed Research Findings:

Boronic acids can exhibit a triple catalytic role, acting as a Lewis acid, a hydrogen-bond donor, and a precursor to other catalytic species, enabling complex one-pot transformations. rsc.org

The use of boric acid as a catalyst or promoter in reactions like condensations and selective acylations provides a greener alternative to more complex and expensive reagents. ntu.edu.sgmdpi.com

The development of catalytic systems based on boronic acids can lead to more sustainable pathways for producing valuable furan-based chemicals from various starting materials. mdpi.comnih.govfrontiersin.org

Applications of 3 Formylfuran 2 Boronic Acid in Medicinal Chemistry and Drug Discovery

Scaffold for the Synthesis of Biologically Active Molecules

The unique structure of 3-formylfuran-2-boronic acid makes it an ideal scaffold for constructing diverse molecular libraries aimed at discovering new therapeutic agents. Its furan (B31954) core is a common motif in many natural products and synthetic drugs. By utilizing its two reactive functional groups, medicinal chemists can systematically build and modify molecules to optimize their interaction with biological targets.

Inhibitors of Hypoxia-Inducible Factor 1 (HIF-1)

Hypoxia-Inducible Factor 1 (HIF-1) is a critical protein in cellular adaptation to low oxygen (hypoxia), a condition prevalent in solid tumors. HIF-1 controls the expression of genes involved in tumor growth, angiogenesis, and metastasis, making it a significant target for cancer therapy.

This compound serves as a key reactant in the synthesis of HIF-1 inhibitors. fishersci.cafishersci.com It is used in heteroarylation reactions, typically Suzuki couplings, to construct the core structure of inhibitors designed to suppress the accumulation of the HIF-1α subunit under hypoxic conditions. nih.gov For instance, the furan ring can be coupled with another aromatic or heteroaromatic system, and the formyl group can be further modified to create compounds that effectively inhibit HIF-1's transcriptional activity. Research has led to the development of boron-containing phenoxyacetanilide derivatives that potently inhibit HIF-1α accumulation and its downstream effects, such as the expression of vascular endothelial growth factor (VEGF). nih.gov

Table 1: Research Findings on HIF-1 Inhibitors Synthesized Using Boron-Containing Scaffolds
Compound ClassSynthesis Role of Boronic AcidMechanism of ActionReported ActivityReference
Boron-containing phenoxyacetanilidesKey reactant for scaffold constructionInhibition of HIF-1α accumulation under hypoxic conditionsPotent inhibition of HIF-1 transcriptional activity (IC50 = 0.74 µM for compound GN26361) nih.gov
ortho-CarboranylphenoxyacetanilidesCore structural componentSuppression of HIF-1α accumulationSignificant inhibition of hypoxia-induced HIF-1 transcriptional activity (IC50 values of 1.4 to 1.9 µM) nih.gov

Ephrin Binding Inhibitors (Disalicylic Acid-Furanyl Derivatives)

The Ephrin (Eph) receptors, a large family of receptor tyrosine kinases, and their ephrin ligands are crucial in cell-cell communication, regulating processes like axon guidance, tissue development, and cancer progression. nih.gov Dysregulation of Eph receptor signaling is linked to various diseases, making them attractive therapeutic targets.

This compound is a critical starting material for creating specific Eph receptor inhibitors. fishersci.cafishersci.com It is used in the synthesis of disalicylic acid-furanyl derivatives, which have been identified as inhibitors of ephrin binding to a subset of Eph receptors. nih.gov In a typical synthesis, the boronic acid is used in a Suzuki coupling to form the central furanyl core that links two salicylic (B10762653) acid moieties. The resulting molecule is designed to fit into the ephrin-binding pocket of the receptor. One such derivative was found to inhibit ephrin-A5 binding to the EphA4 receptor with an IC₅₀ of 3 μM and also targets several other Eph receptors. nih.gov

HIV-1 Integrase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) relies on three key enzymes for its replication cycle: reverse transcriptase, protease, and integrase. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication, making it a prime target for antiretroviral therapy. nih.gov

The furan scaffold derived from this compound is utilized in the synthesis of novel HIV-1 integrase inhibitors. fishersci.cafishersci.com The planar, aromatic nature of the furan ring can mimic interactions of the native substrate with the enzyme's active site. The boronic acid functionality facilitates the construction of the larger molecular framework through cross-coupling reactions, while the formyl group allows for the introduction of side chains that can interact with specific residues in the enzyme, enhancing binding affinity and inhibitory activity. While many integrase inhibitors are diketo acid derivatives, the furan core provides an alternative scaffold for developing new chemical entities to combat the emergence of drug-resistant HIV strains. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. nih.gov Mutations or overexpression of EGFR can lead to uncontrolled cell division and are implicated in the development of various cancers, particularly non-small-cell lung cancer (NSCLC) and breast cancer. mdpi.com

This compound is employed as a reactant in the synthesis of small-molecule EGFR inhibitors. fishersci.cafishersci.com The furan ring serves as a central scaffold in building compounds that can compete with adenosine (B11128) triphosphate (ATP) for the kinase's binding site. The synthesis often involves a Suzuki coupling reaction to link the furan core to other aromatic systems, a common feature in many kinase inhibitors. The resulting structures can be further elaborated using the formyl group to optimize interactions within the EGFR active site, leading to potent and selective inhibition. mdpi.comdovepress.com

Table 2: Examples of EGFR Inhibitor Scaffolds and Research Findings
Inhibitor ScaffoldRole of Furan/Heterocyclic CoreTarget Cancer TypeKey FindingReference
DianilinopyrimidinesCore structural element for kinase bindingA549 (Lung), PC-3 (Prostate), HepG2 (Liver)Compound 4c showed higher anti-tumor activity than Gefitinib against tested cell lines. nih.gov
Thiazolyl-Pyrazoline DerivativesHybrid scaffold for dual EGFR/HER2 inhibitionA549 (Lung), MCF-7 (Breast)Derivatives exhibited promising anti-proliferative activity. dovepress.com
5-chloro-3-hydroxymethyl-indole-2-carboxamidesCore scaffold designed for EGFR active siteVarious cancer cell linesCompounds showed superior antiproliferative activity and promising EGFR inhibitory action. nih.gov

Development of Novel Therapeutic Agents

The bifunctional nature of this compound makes it an exceptionally useful tool for the broader discovery of new therapeutic agents. Its ability to undergo orthogonal reactions—where the boronic acid and formyl group react under different conditions—allows for the efficient construction of large and diverse libraries of compounds. This approach is central to modern drug discovery, enabling the rapid screening of many molecules to identify initial "hits" against a biological target. The furan ring itself is a privileged scaffold in medicinal chemistry, known for its favorable pharmacological properties. ijabbr.com The stability and versatile reactivity of boronic acids further enhance the compound's utility as a foundational element in the synthesis of next-generation medicines. nih.gov

Rational Design of Enzyme Inhibitors

Rational drug design is a strategy that relies on the three-dimensional structure and function of a biological target to develop effective inhibitors. This compound is a valuable reagent in this approach for several reasons.

The boronic acid group is a key pharmacophore that can act as a transition-state analog inhibitor. researchgate.net It is an sp²-hybridized Lewis acid with a vacant p-orbital, which can accept electrons from nucleophilic residues (such as serine or threonine) in an enzyme's active site. This interaction forms a reversible, stable tetrahedral (sp³-hybridized) covalent bond, effectively blocking the enzyme's catalytic activity. researchgate.net

The furan ring provides a rigid, planar scaffold that helps to correctly orient the boronic acid and other substituents within the enzyme's binding pocket. Its defined geometry reduces the conformational flexibility of the inhibitor, which can lead to a more favorable entropy of binding and thus higher affinity.

The formyl group acts as a versatile chemical handle. Through rational design, scientists can model the target enzyme's active site and use the formyl group to attach specific side chains. These side chains can be designed to form hydrogen bonds, hydrophobic interactions, or ionic bonds with specific amino acid residues in the active site, thereby increasing the inhibitor's potency and selectivity for the target enzyme over other related enzymes. nih.gov This targeted approach minimizes off-target effects and is a cornerstone of modern drug development.

Receptor and Sensor Development

The ability of boronic acids to bind with diols and polyols makes them excellent candidates for the development of receptors and sensors for these molecules.

The reversible formation of boronate esters with 1,2- and 1,3-diols is the foundation for using boronic acids in carbohydrate sensing. This interaction can be designed to produce a detectable signal, such as a change in fluorescence or color, upon binding to a target carbohydrate. Furan-based boronic acids, in general, could be utilized in such systems.

Despite the extensive research in the field of boronic acid-based carbohydrate sensors, specific studies detailing the use of this compound for carbohydrate or polyol recognition are not found in the current literature.

The Lewis acidic nature of the boron atom in boronic acids allows them to interact with anions, such as fluoride (B91410). This interaction can be harnessed to develop sensors for the detection of these anions. The binding event can be transduced into an optical or electrochemical signal.

While the principle of anion sensing by boronic acids is well-established, there is no specific literature demonstrating the application of this compound in this context.

Bioconjugation Strategies for Drug Delivery

Bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule. Boronic acids can be used in bioconjugation strategies due to their ability to form reversible bonds with diols present on biomolecules. This can be utilized for targeted drug delivery, where a drug is conjugated to a targeting moiety that recognizes specific cells or tissues. The formyl group on the furan ring could also potentially be used as a reactive handle for certain bioconjugation reactions.

General strategies for boronic acid-mediated bioconjugation are known, but the specific application of this compound in this area has not been reported.

Diversity-Oriented Synthesis and Combinatorial Chemistry for Drug Discovery

Diversity-oriented synthesis (DOS) aims to create a wide variety of structurally diverse molecules for high-throughput screening in drug discovery. Boronic acids can be valuable building blocks in DOS due to their versatility in chemical reactions, such as the Suzuki-Miyaura coupling. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds.

While furan-containing scaffolds and boronic acids are utilized in combinatorial libraries for drug discovery, there are no specific reports found that describe the use of this compound as a key building block in a diversity-oriented synthesis or combinatorial chemistry campaign with detailed findings. nbinno.com

Applications of 3 Formylfuran 2 Boronic Acid in Materials Science and Advanced Technologies

Development of Advanced Functional Materials

No specific research was identified detailing the use of 3-Formylfuran-2-boronic acid in the development of advanced functional materials. While boronic acids, in general, are valuable building blocks in materials chemistry due to their ability to undergo Suzuki-Miyaura cross-coupling reactions, specific examples and performance data for materials derived from the 3-formylfuran isomer are not available. abconline.de

Synthesis of Components for Optoelectronic Devices

There is no specific information available on the use of this compound in the synthesis of components for optoelectronic devices.

Conjugated Polymers and Oligomers

No detailed research findings were found that describe the synthesis or properties of conjugated polymers and oligomers derived specifically from this compound.

Applications in Sensor Technology beyond Biological Systems

Information on the application of this compound in non-biological sensor technology is not available in the reviewed literature.

Integration into Polymeric Structures for Enhanced Properties

There is no available research detailing the integration of this compound into polymeric structures for the purpose of enhancing material properties.

Future Perspectives and Emerging Research Avenues for 3 Formylfuran 2 Boronic Acid

Advancements in Asymmetric Synthesis and Stereocontrol

While much of the current focus remains on the synthesis and application of 3-formylfuran-2-boronic acid in achiral systems, a significant future direction lies in the development of asymmetric synthetic routes. The creation of chiral derivatives is paramount for applications in medicinal chemistry, where enantiomeric purity is often critical for therapeutic efficacy and safety. Future research will likely concentrate on the stereoselective synthesis of molecules derived from this compound. This could involve the asymmetric reduction of the formyl group to a chiral alcohol or its conversion into chiral amines and other functionalities. The development of chiral catalysts and reagents that can control the stereochemical outcome of reactions involving the furan (B31954) ring or subsequent transformations of the formyl group will be a key area of investigation. Success in this area will broaden the compound's utility in the synthesis of complex, biologically active molecules.

Exploration of Novel Catalytic Systems and Reaction Conditions

The primary utility of this compound is in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nbinno.com Future research will continue to seek out more efficient, robust, and environmentally friendly catalytic systems.

Key Research Thrusts:

Advanced Palladium Catalysts: Development of new air-stable palladium complexes with sophisticated phosphine (B1218219) ligands is an active area. organic-chemistry.org These catalysts aim to overcome challenges associated with heteroaryl chlorides, which can often deactivate catalysts, and to achieve high turnover numbers (up to 10,000) at very low catalyst loadings (0.01–1 mol%). organic-chemistry.org

Green Chemistry Approaches: There is a strong trend towards using more sustainable reaction conditions. This includes the investigation of nanocatalysts, such as palladium supported on nitrogen-doped graphene, which have shown outstanding activity in water, a green solvent. researchgate.net

Functional Group Tolerance: Novel catalyst systems are being designed to exhibit excellent tolerance for a wide range of functional groups. mit.edu This is particularly important for a bifunctional molecule like this compound, allowing the formyl group to be preserved during cross-coupling for subsequent synthetic manipulations. For instance, new palladium systems have proven effective in coupling various boronic acids with challenging DNA-linked aryl chlorides, demonstrating high functional group tolerance. nih.gov

The table below summarizes emerging catalytic systems applicable to heteroaryl boronic acids.

Catalyst SystemKey FeaturesPotential Advantage for this compound
PdCl2{PR2(Ph-R')}2Air-stable; efficient for heteroaryl chlorides. organic-chemistry.orgImproved handling and efficiency in coupling reactions.
POPd with specialized ligandsEffective for challenging substrates like DNA-linked chlorides. nih.govHigh functional group tolerance, preserving the formyl group.
Nitrogen-doped graphene-Pd nanocatalystsHigh activity and reusability in water. researchgate.netEnables sustainable, aqueous-phase synthesis.

Development of Sustainable and Economically Viable Production Methods

For this compound to be widely adopted in industrial applications, the development of sustainable and cost-effective production methods is essential. Current synthetic routes often rely on expensive reagents and harsh conditions. Future research will likely focus on optimizing these processes and exploring novel, greener pathways.

Deeper Understanding of Structure-Reactivity Relationships

A more profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity will enable more precise control over its reactions. Boronic acids are Lewis acids, and their reactivity is influenced by the electronic and steric nature of their substituents. nih.gov

Key areas for investigation include:

Electronic Effects: The electron-withdrawing nature of the formyl group at the 3-position and the electronic properties of the furan ring significantly impact the Lewis acidity of the boron center. nih.govmdpi.com Quantifying these effects through experimental methods (e.g., pKa determination) and computational studies can help predict reactivity in cross-coupling reactions and interactions with biological molecules. nih.govnih.gov Studies on substituted 2-formylphenylboronic acids show that electron-withdrawing groups increase acidity (lower pKa), which can influence reaction kinetics and equilibrium. mdpi.com

Intramolecular Interactions: The proximity of the formyl oxygen to the boronic acid group may lead to intramolecular interactions that could influence the compound's conformation and reactivity. nih.gov Similar interactions in 2-formylphenylboronic acid have been shown to facilitate isomerization to a cyclic benzoxaborole form in certain solutions, a phenomenon that could have parallels in the furan analogue. mdpi.comnih.gov

Computational Modeling: Quantum chemical calculations are powerful tools for investigating the thermodynamics of boronic acid reactions, such as the formation of boroxine (B1236090) trimers from monomers. nih.gov Such computational studies can provide in-depth insights into reaction pathways and the stability of intermediates, guiding the rational design of experiments and reaction conditions for this compound. nih.gov

Expanding Applications in Multidisciplinary Research Fields

The bifunctional nature of this compound makes it a highly attractive scaffold for development in diverse scientific disciplines.

Medicinal Chemistry and Chemical Biology: Boronic acids are increasingly important in drug discovery. nih.govmdpi.commdpi.com They can act as enzyme inhibitors by forming reversible covalent bonds with active site residues. researchgate.net The furan ring is also a common heterocycle in biologically active compounds. nbinno.com Future work could involve using this compound as a starting point to synthesize novel inhibitors for enzymes like proteasomes or β-lactamases. mdpi.com Furthermore, the ability of boronic acids to bind with diols makes them suitable for developing sensors for saccharides and other biologically relevant molecules. nih.govresearchgate.netnih.gov The formyl group provides a convenient handle for attaching fluorophores or other reporter groups.

Materials Science: Furan-based conjugated molecules are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.comntu.edu.sg The Suzuki-Miyaura coupling is a key reaction for synthesizing these materials. This compound can be used to introduce the furan moiety into larger π-conjugated systems. nbinno.com The formyl group can be used to tune the electronic properties of the final material or to anchor the molecule to surfaces.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Computer-aided drug design (CADD) is revolutionizing the process of discovering and optimizing new molecules. nih.govtaylorandfrancis.com Artificial intelligence (AI) and machine learning (ML) models are becoming indispensable tools in this field. nih.gov

Future applications for this compound in this domain include:

Virtual Screening and Library Design: AI algorithms can be used to design virtual libraries of derivatives based on the this compound scaffold. These virtual compounds can then be screened in silico for predicted activity against specific biological targets, prioritizing the most promising candidates for synthesis. nih.gov

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. This allows researchers to filter out compounds with unfavorable predicted profiles early in the discovery process, saving time and resources. taylorandfrancis.com

De Novo Design: Generative AI models can design entirely new molecules built around the furan-boronic acid core, optimized for desired properties such as high binding affinity to a protein target or specific electronic characteristics for a material application. researchgate.net This integration of AI promises to accelerate the design-synthesis-test cycle and unlock the full potential of this compound as a versatile molecular scaffold.

Q & A

Q. How should researchers reconcile computational predictions with experimental results in boronate ester formation?

  • Answer: Discrepancies often arise from solvent effects or kinetic vs. thermodynamic control. Validate DFT-predicted binding constants (Kd) via isothermal titration calorimetry (ITC). Adjust computational models to include explicit solvent molecules (e.g., water in aqueous systems) .

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3-Formylfuran-2-boronic acid
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3-Formylfuran-2-boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.